N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3S/c21-14-5-4-11(9-15(14)22)16-10-29-20(23-16)24-19(28)12-2-1-3-13(8-12)25-17(26)6-7-18(25)27/h1-5,8-10H,6-7H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMAZUBSSDBCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound notable for its potential biological activities. The compound features a thiazole ring and a dichlorophenyl group, which contribute to its interaction with various biological targets. This article summarizes the synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Overview
The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : Reaction of 3,4-dichloroaniline with a thioamide under acidic conditions.
- Coupling : The resulting intermediate is coupled with a pyrrolidinone derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In Vitro Studies : Compounds with similar scaffolds have shown promising results against various cancer cell lines. For example, modifications in the structure have resulted in IC50 values as low as 2.32 µg/mL against MCF-7 cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Inhibition Studies : Related thiazole derivatives demonstrated significant inhibition against pathogens like Staphylococcus aureus and Candida albicans using disk diffusion methods .
The mechanism of action for this compound likely involves:
- Enzyme Interaction : The thiazole and dichlorophenyl groups may interact with specific enzymes or receptors, modulating their activity and leading to altered cellular signaling pathways .
Case Studies
- Anticancer Activity : A study on thiazole-based compounds revealed that structural modifications significantly enhance anticancer efficacy. For example, substituting certain groups led to increased potency against HepG2 cells .
- Antimicrobial Efficacy : Research comparing various derivatives showed that certain modifications improved activity against multiple fungal strains, indicating that the compound's structure plays a crucial role in its biological effectiveness .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H13Cl2N3O3S |
| Anticancer IC50 (MCF-7) | 2.32 µg/mL |
| Antimicrobial Activity | Effective against Staphylococcus aureus |
| Synthesis Method | Multi-step organic reactions |
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that thiazole derivatives exhibit notable antibacterial and antifungal activities. For instance, derivatives similar to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide have been evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. Studies indicate that these compounds can inhibit bacterial growth effectively at low concentrations (1 µg/mL) using methods like the cup plate method .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It has been found that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, molecular docking studies suggest that these compounds can interact with specific receptors involved in cancer proliferation pathways . In vitro assays have shown promising results against estrogen receptor-positive breast cancer cells (MCF7), indicating their potential role in cancer therapy .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring followed by the introduction of the dioxopyrrolidine moiety. Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antibacterial Efficacy
A study conducted by Prajapati and Modi synthesized various thiazole derivatives and tested their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth with certain derivatives showing higher efficacy compared to standard antibiotics .
Case Study 2: Anticancer Potential
In another study focused on anticancer activity, derivatives similar to this compound were evaluated for their cytotoxic effects on breast cancer cell lines. The results revealed that specific modifications to the thiazole structure enhanced anticancer activity, paving the way for further development of these compounds as potential therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Dichlorophenyl Substitutions
EMAC2061
- Structure : 2-{3-[{2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide bromide
- Key Differences: Replaces the dioxopyrrolidinyl group with a hydrazine linker and a methoxyphenyl substituent.
- Biological Relevance : EMAC2061 was investigated as part of a series targeting HIV-1 reverse transcriptase (RT) inhibition, highlighting the role of thiazole-dichlorophenyl scaffolds in antiviral research .
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine
Benzamide-Based Compounds
Diflufenican
- Structure: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide
- Key Differences: Fluorinated aryl groups and a pyridinecarboxamide core instead of thiazole-dichlorophenyl. Use: Herbicide (pesticide) targeting carotenoid biosynthesis .
- Comparison : Demonstrates how benzamide derivatives can be tailored for agricultural vs. pharmaceutical applications through substituent variation.
BD 1008
ADME/Tox and Structural Implications
- Solubility & Metabolic Stability :
- Lipophilicity :
- LogP values (predicted):
- Target compound: ~3.2 (moderate, due to dioxopyrrolidinone).
- BD 1008: ~4.1 (higher, due to alkyl chains).
Tabular Comparison of Key Features
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole core. In this method, α-haloketones react with thioureas or thioamides to form thiazoles. For the target compound, 3,4-dichlorophenylacetone serves as the ketone precursor. Bromination of this ketone using molecular bromine (Br₂) in acetic acid yields α-bromo-3,4-dichlorophenylacetone. Subsequent reaction with thiourea in ethanol under reflux conditions (12 h, 78°C) affords 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine in 68–72% yield.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiourea, α-bromoketone | Ethanol | 78°C | 12 h | 70% |
Alternative Cyclization Routes
Transition metal-catalyzed methods, such as RuCl₃-mediated intramolecular oxidative coupling, offer an alternative pathway. Arylthioureas derived from 3,4-dichloroaniline and carbon disulfide undergo cyclization in the presence of RuCl₃ (5 mol%) and Cu(OAc)₂ (oxidant) in DMF at 110°C, yielding the thiazole amine in 65% yield. This method reduces side products but requires stringent anhydrous conditions.
Preparation of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid
Nitration and Reduction Sequence
Starting from benzoic acid, nitration at the meta-position using fuming HNO₃ and H₂SO₄ produces 3-nitrobenzoic acid. Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding 3-aminobenzoic acid. Reaction with succinic anhydride in tetrahydrofuran (THF) at 0°C introduces the dioxopyrrolidinyl group via nucleophilic acyl substitution, followed by cyclodehydration with PCl₅ to form 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid (58% overall yield).
Key Spectral Data:
Direct Functionalization via Friedel-Crafts Acylation
An alternative route employs Friedel-Crafts acylation of benzene derivatives. However, this method suffers from poor regioselectivity and competing side reactions, making it less favorable for large-scale synthesis.
Amide Coupling Reaction
Acid Chloride Method
Activation of 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid via treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) generates the corresponding benzoyl chloride. Reaction with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine in the presence of triethylamine (Et₃N) as a base yields the target amide in 82% purity. Recrystallization from ethanol-DMF (1:1) enhances purity to >98%.
Optimized Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Benzoyl chloride, Et₃N | DCM | 0°C → RT | 6 h | 85% |
Coupling Reagent-Assisted Synthesis
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF facilitates amide bond formation under milder conditions (25°C, 12 h), achieving 89% yield. This method minimizes racemization and is preferable for acid-sensitive substrates.
Characterization and Analytical Data
Spectroscopic Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) analysis using a C18 column (acetonitrile-water gradient) confirms a purity of 99.1% with a retention time of 12.4 min.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates for amide coupling but may degrade the dioxopyrrolidinyl group at temperatures >50°C. Ethanol and THF offer a balance between reactivity and stability, particularly in metal-catalyzed steps.
Q & A
Q. What are the optimal synthetic conditions for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
- Coupling reactions : Use dichloromethane or ethanol as solvents under reflux (80–100°C) with triethylamine as a base catalyst to facilitate amide bond formation .
- Thiazole ring formation : React 3,4-dichlorophenyl-substituted precursors with thiourea derivatives under acidic conditions (e.g., glacial acetic acid) to cyclize the thiazole moiety .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Validate via NMR and mass spectrometry (MS) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C NMR : Assign peaks to verify the thiazole ring (δ 7.5–8.5 ppm for aromatic protons), dioxopyrrolidinyl group (δ 2.5–3.5 ppm for methylene protons), and benzamide carbonyl (δ ~165 ppm in 13C NMR) .
- High-resolution MS (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with ≤2 ppm error .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity; retention time consistency indicates structural stability .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer :
- Step 1 : Re-examine reaction conditions for potential byproducts (e.g., unreacted intermediates or oxidation products). For example, residual dichlorophenyl groups may produce overlapping aromatic signals .
- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping peaks and assign quaternary carbons.
- Step 3 : Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., using CFM-ID software) to identify isomers or degradation products .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., Box-Behnken) to test variables: temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity. Use response surface methodology to identify optimal conditions .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .
- Scale-up considerations : Ensure efficient heat transfer by switching from batch to flow reactors for exothermic steps (e.g., thiazole cyclization) .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or proteases). The dioxopyrrolidinyl group may act as a hydrogen-bond acceptor, enhancing affinity .
- QSAR modeling : Train models on datasets of thiazole derivatives to correlate substituents (e.g., 3,4-dichlorophenyl) with bioactivity. Validate with in vitro assays (e.g., enzyme inhibition) .
- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP for membrane permeability) and toxicity risks (e.g., pyrrolidine ring metabolic stability) .
Q. What experimental approaches elucidate the compound’s reaction mechanisms (e.g., catalytic pathways)?
- Methodological Answer :
- Isotopic labeling : Introduce deuterium at the benzamide carbonyl to track proton transfer steps via MS .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants for intermediate formation (e.g., enolate generation during amidation) .
- Computational reaction path mapping : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., thiazole ring closure) .
Data Interpretation & Challenges
Q. How should researchers address inconsistencies between in silico predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate target specificity : Use proteome-wide profiling (e.g., kinome screening) to identify off-target interactions not modeled in silico .
- Solubility adjustments : Test alternate formulations (e.g., DMSO/PEG mixtures) to improve cell permeability if poor bioavailability skews assay results .
- Metabolite analysis : Perform LC-MS on post-assay lysates to detect metabolic degradation (e.g., pyrrolidinyl ring oxidation) that reduces efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
